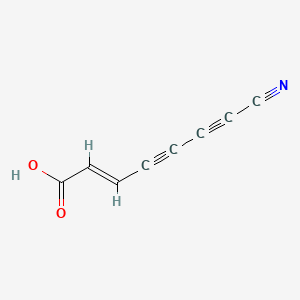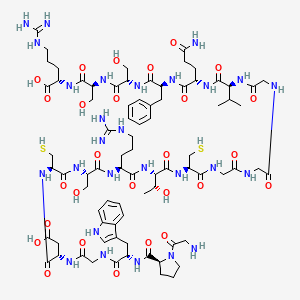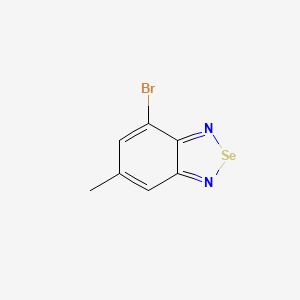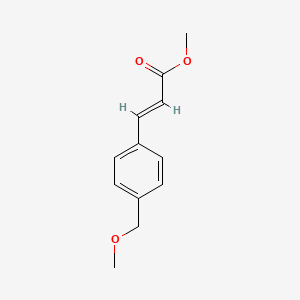
GSK-2262167 sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GSK-2262167 sodium is a potent agonist of the sphingosine-1-phosphate receptor 1 (S1P1). It has shown efficacy comparable to fingolimod in models of collagen-induced arthritis and exhibits favorable preclinical pharmacokinetic properties .
Vorbereitungsmethoden
The synthesis of GSK-2262167 sodium involves multiple steps, including the formation of the core structure and subsequent functionalization. Specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale synthesis under controlled conditions to ensure high purity and yield .
Analyse Chemischer Reaktionen
GSK-2262167 sodium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
GSK-2262167 sodium has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the S1P1 receptor and its role in various biological processes.
Biology: Employed in research to understand the signaling pathways mediated by the S1P1 receptor.
Medicine: Investigated for its potential therapeutic effects in diseases such as multiple sclerosis and rheumatoid arthritis.
Industry: Utilized in the development of new drugs targeting the S1P1 receptor .
Wirkmechanismus
GSK-2262167 sodium exerts its effects by binding to and activating the S1P1 receptor. This activation leads to the modulation of various signaling pathways involved in immune cell trafficking, vascular development, and other physiological processes. The molecular targets and pathways involved include the G-protein-coupled receptor signaling cascade .
Vergleich Mit ähnlichen Verbindungen
GSK-2262167 sodium is similar to other S1P1 agonists, such as fingolimod and siponimod. it is unique in its specific binding affinity and pharmacokinetic profile. Similar compounds include:
Fingolimod: Another S1P1 agonist used in the treatment of multiple sclerosis.
Siponimod: A selective S1P1 and S1P5 receptor modulator used in the treatment of multiple sclerosis .
Eigenschaften
Molekularformel |
C25H26N4NaO4 |
|---|---|
Molekulargewicht |
469.5 g/mol |
InChI |
InChI=1S/C25H26N4O4.Na/c1-15(2)32-22-7-5-17(12-19(22)13-26)25-27-24(28-33-25)21-6-4-18-14-29(11-9-23(30)31)10-8-20(18)16(21)3;/h4-7,12,15H,8-11,14H2,1-3H3,(H,30,31); |
InChI-Schlüssel |
NLXRIRSFFYEYGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC2=C1CCN(C2)CCC(=O)O)C3=NOC(=N3)C4=CC(=C(C=C4)OC(C)C)C#N.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


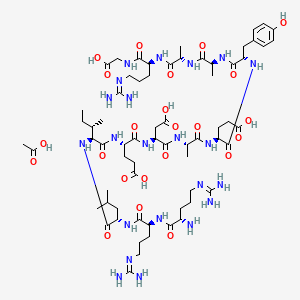
![[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 2,2,5-trimethyl-1,3-dioxane-5-carboxylate](/img/structure/B14756055.png)

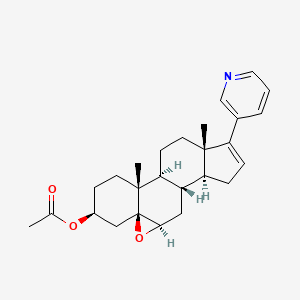
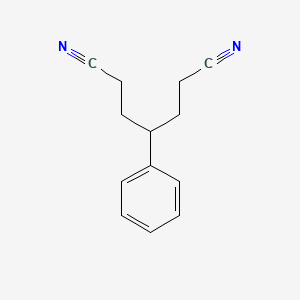
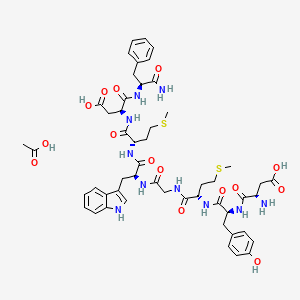
![2H,10H-[1,3]Dioxolo[4,5-g][1,3]thiazolo[2,3-b]quinazoline](/img/structure/B14756099.png)
![6-[(2,2-Dimethyl-1-oxopropyl)amino]-2-pyridinecarboxylate](/img/structure/B14756108.png)
![(3E)-3-[(3-nitrophenyl)methylidene]oxolan-2-one](/img/structure/B14756118.png)
